molecular formula C6H7N3O B14270210 2-Azidocyclohex-2-en-1-one CAS No. 161892-92-8

2-Azidocyclohex-2-en-1-one

Cat. No.: B14270210
CAS No.: 161892-92-8
M. Wt: 137.14 g/mol
InChI Key: JGAPLVDZTGUZTH-UHFFFAOYSA-N
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Description

2-Azidocyclohex-2-en-1-one is an organic compound with the molecular formula C₆H₇N₃O It is a derivative of cyclohexenone, where an azido group replaces one of the hydrogen atoms on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidocyclohex-2-en-1-one typically involves the azidation of cyclohexenone derivatives. One common method is the reaction of cyclohex-2-en-1-one with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azidocyclohex-2-en-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like primary amines or thiols, typically in the presence of a base such as triethylamine.

    Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Formation of substituted cyclohexenone derivatives.

    Cycloaddition Reactions: Formation of triazole derivatives.

    Reduction Reactions: Formation of cyclohexenone amine derivatives.

Scientific Research Applications

2-Azidocyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Used in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-Azidocyclohex-2-en-1-one primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

    Cyclohex-2-en-1-one: The parent compound, lacking the azido group.

    2-Cyclohexenone: Another derivative of cyclohexenone with different substituents.

    Azidocyclohexane: A similar compound where the azido group is attached to a saturated cyclohexane ring.

Uniqueness: 2-Azidocyclohex-2-en-1-one is unique due to the presence of both the azido group and the enone functionality. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. The azido group provides a handle for further functionalization, while the enone moiety offers additional reactivity.

Properties

CAS No.

161892-92-8

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-azidocyclohex-2-en-1-one

InChI

InChI=1S/C6H7N3O/c7-9-8-5-3-1-2-4-6(5)10/h3H,1-2,4H2

InChI Key

JGAPLVDZTGUZTH-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)N=[N+]=[N-]

Origin of Product

United States

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